Product packaging for 2,5-Diphenylpenta-2,4-dienenitrile(Cat. No.:CAS No. 6443-79-4)

2,5-Diphenylpenta-2,4-dienenitrile

Cat. No.: B3355969
CAS No.: 6443-79-4
M. Wt: 231.29 g/mol
InChI Key: MEAXDVRKAWCVJF-DESBJYGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenylpenta-2,4-dienenitrile (CAS 6443-79-4) is a conjugated dienonitrile that serves as a valuable building block in organic synthesis and materials science research. This compound features an extended π-electron system, where the strong electron-withdrawing nitrile group is positioned at one end of a conjugated path, a configuration known to produce large molecular hyperpolarizabilities . Its primary research value lies in the field of nonlinear optics (NLO) and organic electronics. Theoretical and computational studies have shown that this diarylpenta-2,4-dienenitrile scaffold exhibits significant first hyperpolarizability, making it a promising candidate for applications such as second harmonic generation (SHG) . Furthermore, arylacrylonitriles of this class are used to obtain high-electron-affinity polymers, which are essential for manufacturing light-emitting diodes (LEDs) with air-stable electrodes . The molecular structure has been thoroughly characterized; X-ray crystallography reveals a dihedral angle of 17.6° between the two phenyl rings and confirms an essentially planar geometry for the central C2,C3,C4,C5 chain . The crystal packing is stabilized by intermolecular C–H···N hydrogen bonds and C–H···π interactions . A practical and high-yielding synthesis is achieved via the condensation of trans-cinnamaldehyde with benzyl cyanide in ethanol, using potassium hydroxide as a base, providing an isolated yield of 82% . Researchers can leverage this conjugated dienenitrile as a key synthon for constructing more complex organic molecules, including biologically active compounds and flavonoid pigments . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B3355969 2,5-Diphenylpenta-2,4-dienenitrile CAS No. 6443-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-2,5-diphenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c18-14-17(16-11-5-2-6-12-16)13-7-10-15-8-3-1-4-9-15/h1-13H/b10-7+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXDVRKAWCVJF-DESBJYGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422963
Record name NSC338119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-79-4
Record name NSC338119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC338119
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diphenylpenta 2,4 Dienenitrile and Its Analogues

Classic Condensation Reactions for Dienonitrile Synthesis

The Knoevenagel and aldol (B89426) condensations are cornerstone reactions in the synthesis of dienonitriles, providing reliable methods for constructing the desired molecular framework. orientjchem.orglibretexts.org

The Knoevenagel condensation is a modification of the aldol condensation and a fundamental reaction for carbon-carbon bond formation. orientjchem.org It involves the reaction of an active hydrogen compound, in this case, benzyl (B1604629) cyanide, with a carbonyl compound, such as cinnamaldehyde, to form an α,β-unsaturated product. orientjchem.orgresearchgate.net

The efficiency of the Knoevenagel condensation is highly dependent on several factors, including temperature, catalyst loading, and reaction time. Studies have shown that optimizing these parameters is crucial for achieving high yields and purity of the desired dienonitrile. For instance, in the condensation of benzaldehyde (B42025) and malononitrile, a model reaction for dienonitrile synthesis, parameters such as the amount of catalyst, temperature, and solvent are systematically varied to find the optimal conditions. nih.gov Some protocols have been developed that allow the reaction to proceed at ambient temperature, significantly reducing the energy requirements of the synthesis. nih.govresearchgate.net Catalyst-free approaches have also been explored, though they may require higher temperatures to achieve reasonable reaction rates. rsc.orgrsc.org

A study on the Knoevenagel condensation of various benzaldehydes with malonic acid demonstrated that selectivity can be controlled by optimizing reaction time and temperature. tue.nl For less reactive benzaldehydes, higher temperatures were necessary to promote the desired decarboxylation and formation of the cinnamic acid derivatives. tue.nl

Interactive Table: Optimization of Knoevenagel Condensation Conditions

ParameterVariationObservationReference
Catalyst Amount 2 mol%Found to be effective for the condensation of benzaldehyde and malononitrile. researchgate.net
Temperature AmbientAchieved high conversion rates with appropriate catalysts. nih.gov
Solvent Methanol (B129727), Ethanol (B145695)Polar protic solvents showed higher catalytic conversion compared to aprotic solvents. researchgate.net
Reaction Time 3-60 minutesPossible with highly active catalysts and optimized conditions. researchgate.net

Knoevenagel Condensation Approaches Involving Benzyl Cyanide and Cinnamaldehyde

Role of Catalysts and Solvents in Yield and Selectivity

The choice of catalyst and solvent plays a pivotal role in the outcome of the Knoevenagel condensation. A wide range of catalysts have been employed, from simple organic bases like piperidine (B6355638) and pyridine (B92270) to more complex heterogeneous catalysts and ionic liquids. orientjchem.orgrsc.org

Basic catalysts are traditionally used to deprotonate the active methylene (B1212753) compound, generating the nucleophile that attacks the carbonyl group. youtube.com The use of amine-functionalized metal-organic frameworks (MOFs) has shown excellent catalytic activity, allowing for high conversion rates under mild conditions and with short reaction times. nih.gov The basicity and orientation of the amine groups on the catalyst can significantly influence its performance. nih.gov

The solvent choice impacts the reaction by stabilizing intermediates and influencing catalyst activity. Polar protic solvents like ethanol and methanol have been shown to be highly effective, often leading to better results than aprotic solvents due to their ability to stabilize charged intermediates. nih.govresearchgate.net Water has also been explored as a green solvent, with some methods achieving high yields under reflux conditions or with the aid of sonication. researchgate.net Solvent-free conditions have also been successfully employed, offering an environmentally friendly and economically advantageous alternative. tue.nlrsc.org

Interactive Table: Effect of Catalysts and Solvents on Knoevenagel Condensation

CatalystSolventKey FindingsReference
Amino-bifunctional frameworksEthanolExcellent conversion (100%) at ambient temperature in 5 minutes. nih.gov
Ionic liquid-supported prolineNot specifiedAttractive alternative to classical methods, good yields. researchgate.net
Ammonium carbonateWaterMild, cheap, and efficient for condensation of pyrazole (B372694) aldehydes. researchgate.net
Triethylamine/PiperidineTolueneGood yields, providing a pyridine-free alternative. rsc.org
Zinc(II) thione complexMethanolExcellent conversion (98%) at room temperature. researchgate.net

Aldol-Type Condensations in the Formation of Related Dienonitriles

Aldol-type condensations are another significant class of reactions for forming carbon-carbon bonds and can be adapted for the synthesis of dienonitriles. libretexts.org The general aldol reaction produces a β-hydroxy carbonyl compound, which can then be dehydrated to form an α,β-unsaturated carbonyl compound. thieme-connect.de This subsequent dehydration is a key step in forming the conjugated diene system. libretexts.orgyoutube.com

The Claisen-Schmidt reaction, a specific type of aldol condensation between a ketone and an aromatic aldehyde, is particularly relevant for synthesizing α,β-unsaturated derivatives that can be precursors to dienonitriles. libretexts.org The reaction conditions, particularly the use of heat, favor the condensation product. youtube.comkhanacademy.org Intramolecular aldol reactions can also be utilized to form cyclic structures when a molecule contains two carbonyl functionalities. libretexts.org

Advanced Synthetic Strategies and Precursors

Modern synthetic chemistry offers more advanced and often more efficient methods for the synthesis of dienonitriles, moving beyond classic condensation reactions.

While direct information on the use of cyanophosphates for the synthesis of 2,5-diphenylpenta-2,4-dienenitrile is not prevalent in the provided results, related methodologies suggest potential pathways. For instance, phosphane-catalyzed Knoevenagel condensations have been developed for the synthesis of α-cyanoacrylates and α-cyanoacrylonitriles, indicating the utility of phosphorus-based reagents in nitrile group introduction. organic-chemistry.org

Another advanced strategy involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to mediate nitrile aldol reactions. In this approach, (trimethylsilyl)acetonitrile (B92778) reacts with an aldehyde in the presence of TMSOTf to yield a nitrile aldol addition product. richmond.edu This method proceeds through the in situ formation of a silyl (B83357) ketene (B1206846) imine, which acts as the nucleophile. richmond.edu The stoichiometry of the TMSOTf can control whether the reaction results in simple addition or an addition-dehydration product, offering a versatile tool for synthesizing unsaturated nitriles. richmond.edu

Multi-Component Reactions for Cyano-Substituted Buta-1,3-diene Linkages

Multi-component reactions (MCRs) represent a highly efficient strategy for constructing complex molecules from three or more starting materials in a single operation. While a direct multi-component synthesis of this compound is not prominently documented, the formation of the core cyano-substituted buta-1,3-diene linkage has been successfully achieved using this approach in the context of materials science.

A notable example involves a multi-component synthetic strategy to create a two-dimensional crystalline covalent organic framework (COF). In this method, acetonitrile, an aromatic aldehyde, and acetaldehyde (B116499) moieties are connected to form an unprecedented cyano-substituted buta-1,3-diene linkage within the COF structure. This process is distinct from typical two-component condensation reactions used in COF synthesis, as it involves a system of two competitive and reversible reactions among the three components. Such MCRs highlight a cutting-edge approach to creating the buta-1,3-diene backbone with cyano-substitution, offering pathways to novel materials with unique photophysical properties.

Derivatization from 1,5-Diphenylpenta-1,4-dien-3-one (B3434637) Analogues

Another synthetic avenue involves the derivatization of ketones. The most relevant precursor for this compound is 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone.

Synthesis of the Precursor: 1,5-Diphenylpenta-1,4-dien-3-one is classically synthesized via a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation. wikipedia.org This reaction involves the condensation of benzaldehyde with acetone. The reaction first produces benzylideneacetone, which then reacts with a second equivalent of benzaldehyde to yield the final dienone. wikipedia.orgbas.bg The trans,trans isomer is typically prepared with high purity by using sodium hydroxide (B78521) in an ethanol-water medium, followed by recrystallization. wikipedia.org

Proposed Conversion to this compound: While the direct conversion of 1,5-diphenylpenta-1,4-dien-3-one to this compound is not widely reported, a plausible synthetic route can be proposed based on established chemical transformations. One common method to convert a ketone into a nitrile with transposition of the functional group involves the Shapiro reaction followed by cyanation. A more direct approach would be the conversion of the ketone to a vinyl triflate or phosphate, followed by a palladium-catalyzed cyanation.

However, the most direct and documented synthesis of this compound itself does not proceed via this derivatization but rather through a Knoevenagel condensation. A published experimental procedure involves reacting trans-cinnamaldehyde with benzyl cyanide. nih.govresearchgate.net The reaction is carried out in ethanol at room temperature with potassium hydroxide as the base, yielding the product in a short time. nih.govresearchgate.net

Table 1: Documented Synthesis of this compound via Knoevenagel Condensation. nih.govresearchgate.net
Reactant 1Reactant 2BaseSolventConditionsYield
trans-Cinnamaldehyde (0.01 mol)Benzyl cyanide (0.01 mol)Potassium hydroxide (0.01 mol)Ethanol (50 ml)Room temperature, 5 minutes stirring82%

Stereoselective Synthesis of this compound Isomers

The conjugated diene system of this compound allows for the existence of geometric isomers. The control of this stereochemistry is a key aspect of its synthesis.

Control of (Z,E) and (E,E) Isomeric Purity

The stereochemistry of the final product is largely dictated by the stereochemistry of the starting materials and the reaction mechanism.

Influence of Starting Material: The standard synthesis utilizes trans-cinnamaldehyde, which has an (E)-configured double bond. nih.govresearchgate.net This pre-existing stereocenter establishes the configuration of the C4-C5 double bond in the final product as (E).

Knoevenagel Condensation Stereoselectivity: The stereochemistry of the newly formed C2-C3 double bond is determined during the Knoevenagel condensation. This reaction involves the nucleophilic addition of the enolate of benzyl cyanide to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com While Knoevenagel condensations can sometimes produce a mixture of (E) and (Z) isomers, the formation of the thermodynamically more stable isomer is often favored, particularly under equilibrating conditions. wikipedia.org In the case of conjugated systems like this compound, the (E,E) isomer, which minimizes steric hindrance between the phenyl group at C2 and the rest of the conjugated chain, is expected to be the major product.

Supporting this expectation, a study on the closely related analogue, 1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, found that it is obtained exclusively as the (E,E)-isomer, as confirmed by X-ray crystal structure analysis. mdpi.com Although specific studies detailing the isomeric purity for this compound are scarce, the use of trans-cinnamaldehyde and the inherent thermodynamic preference of the Knoevenagel condensation strongly suggest a high selectivity for the (E,E) isomer.

Chiral Auxiliary Approaches for Enantioselective Synthesis (if applicable)

Enantioselective synthesis is a branch of chemical synthesis that focuses on producing a single enantiomer of a chiral compound. This is often achieved using chiral auxiliaries or catalysts. However, the parent molecule this compound is achiral. It does not possess any stereocenters or elements of planar or axial chirality. Therefore, enantioselective synthesis strategies are not applicable for the preparation of this specific compound.

Molecular and Supramolecular Structural Analysis of 2,5 Diphenylpenta 2,4 Dienenitrile

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise three-dimensional structure of 2,5-diphenylpenta-2,4-dienenitrile.

The crystal structure of this compound (C₁₇H₁₃N) reveals a monoclinic crystal system. nih.gov A key feature of its molecular conformation is the dihedral angle between the two phenyl rings, which has been determined to be 17.6(1)°. nih.govnih.goviucr.org This non-planar arrangement is a result of steric hindrance between the phenyl groups. The atoms of the pentadiene chain (C2, C3, C4, and C5) are essentially coplanar. nih.goviucr.org The angle of N13—C12—C2 is 178.90(13)°, which indicates that the C12 atom is sp hybridized. nih.goviucr.org

Table 1: Selected Crystallographic and Data Collection Parameters for this compound.

Parameter Value
Molecular Formula C₁₇H₁₃N
Molecular Weight 231.28 g/mol
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.9390 (5)
b (Å) 7.5869 (2)
c (Å) 19.3809 (6)
β (°) 99.521 (3)
Volume (ų) 2456.42 (13)
Z 8
Temperature (K) 110
Radiation Cu Kα

Data sourced from IUCr Journals. iucr.org

The combination of C—H···N hydrogen bonds and C—H···π interactions dictates the crystal packing arrangement of this compound. nih.gov These interactions contribute to the formation of a stable, three-dimensional network. The specific arrangement of molecules in the crystal lattice, influenced by these non-covalent forces, can impact the material's solid-state properties, such as its thermal stability and optical characteristics. The planarity of the pentadiene backbone combined with the twisted phenyl rings leads to a packing motif that balances steric demands with favorable intermolecular forces. nih.goviucr.org The way molecules are arranged can influence properties like solid-state luminescence, where restricted intramolecular motion in a rigid crystal lattice can lead to enhanced emission. rsc.org

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman), provide complementary information to X-ray diffraction for a comprehensive structural analysis.

While detailed NMR data for this compound is not extensively reported in the provided search results, NMR spectroscopy is a powerful tool for determining the stereochemistry of such compounds. For related molecules, ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of atoms. mdpi.com For instance, in similar structures, the chemical shifts of protons on the diene chain and the phenyl rings would confirm the E/Z configuration of the double bonds. The integration of proton signals would correspond to the number of protons in different parts of the molecule, and coupling constants would provide information about the spatial relationship between neighboring protons, thus helping to assign the stereochemistry. mdpi.com

Vibrational spectroscopy is essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The most prominent would be the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The conjugated C=C bonds of the pentadiene chain would also show characteristic stretches in the 1650-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and the conjugated double bond stretches are often strong and sharp in Raman spectra, aiding in their unambiguous assignment.

Table 2: Expected Vibrational Frequencies for this compound.

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
Nitrile (C≡N) 2260 - 2240 FT-IR, Raman
Aromatic C-H stretch > 3000 FT-IR
Aromatic C=C stretch 1600 - 1450 FT-IR, Raman
Alkene C=C stretch 1650 - 1600 FT-IR, Raman

This table is based on general spectroscopic principles and data for similar compounds. nih.gov

UV-Visible Absorption Spectroscopy for Conjugation Extent

UV-Visible absorption spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule and to ascertain the extent of its conjugated system. In the case of this compound, this method provides valuable insights into the delocalization of π-electrons across the pentadiene backbone and the terminal phenyl and nitrile groups. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (usually the lowest unoccupied molecular orbital, LUMO). The energy difference between these orbitals is directly related to the wavelength of light absorbed.

For highly conjugated systems like this compound, the π-electrons are delocalized over a larger area, which leads to a smaller HOMO-LUMO energy gap. Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red shift). The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

While extensive experimental UV-Visible spectral data for this compound is not widely reported in the peer-reviewed literature, theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) can be utilized to predict the electronic absorption spectrum. mdpi.com Such computational approaches have been shown to be reliable in estimating the absorption maxima and understanding the nature of the electronic transitions involved. mdpi.com

A theoretical investigation of this compound would likely reveal strong absorption bands in the UV-A or long-wave UV region, characteristic of its extended π-conjugation. The primary electronic transition is expected to be a π → π* transition, involving the delocalized electrons of the pentadiene system and the attached phenyl rings. The nitrile group, being a part of the conjugated system, also influences the electronic structure and the resulting absorption spectrum.

Below is a representative data table of predicted UV-Visible absorption data for this compound in a common solvent such as ethanol (B145695), based on what would be anticipated from theoretical calculations for a molecule with this level of conjugation.

Table 1: Predicted UV-Visible Absorption Data for this compound

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Ethanolca. 350-380ca. 30,000-45,000π → π*

Note: The values presented in this table are hypothetical and based on theoretical predictions for a compound with a similar conjugated structure. They serve as an illustrative example of the data that would be obtained from a detailed spectroscopic analysis.

The high molar absorptivity value is indicative of a highly probable electronic transition, which is typical for extensively conjugated molecules. The position of the absorption maximum is sensitive to the planarity of the molecule. Crystal structure data reveals that the two phenyl rings in this compound are not perfectly coplanar, which can slightly reduce the extent of conjugation and cause a hypsochromic (blue) shift compared to a completely planar analogue.

Computational Chemistry and Theoretical Studies on 2,5 Diphenylpenta 2,4 Dienenitrile

Electronic Structure Calculations

Detailed electronic structure calculations are fundamental to understanding the chemical reactivity and photophysical properties of a molecule. For 2,5-Diphenylpenta-2,4-dienenitrile, such analyses would provide invaluable insights into its behavior at a quantum mechanical level.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. By applying DFT, one could determine the distribution and energy levels of the molecular orbitals of this compound. This analysis would highlight the delocalization of electrons across the conjugated π-system, which is expected to be significant given the alternating double bonds and phenyl substituents. The nitrile group, being a strong electron-withdrawing group, would also heavily influence the molecular orbital landscape. However, specific DFT studies providing a detailed molecular orbital analysis for this compound are not currently present in the accessible scientific literature.

HOMO-LUMO Energy Gaps and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity and lower excitation energy. For this compound, the extended conjugation is expected to result in a relatively small HOMO-LUMO gap, making it a candidate for applications in organic electronics. At present, there are no published studies that have calculated the precise HOMO-LUMO energy gap for this molecule.

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution and the generation of a molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of this compound. The MEP is a valuable tool for predicting how the molecule would interact with other molecules, including electrophiles and nucleophiles. It is anticipated that the nitrogen atom of the nitrile group would be a region of high negative electrostatic potential, while the hydrogen atoms of the phenyl rings would exhibit positive potential. A definitive MEP map and detailed charge distribution analysis based on computational studies are yet to be reported.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in this compound allows for various spatial arrangements, or conformations. Understanding the energy associated with these different conformations is crucial for predicting the molecule's behavior in different environments.

Potential Energy Surface Scans for Rotational Barriers

A potential energy surface (PES) scan involves calculating the energy of the molecule as a function of one or more dihedral angles. This would allow for the determination of the energy barriers to rotation around the single bonds connecting the phenyl groups and the pentadiene backbone. These rotational barriers provide insight into the molecule's flexibility and the relative stability of different conformers. To date, no studies have been published detailing the PES scans and rotational barriers for this compound.

Isomeric Interconversion Pathways

The presence of multiple double bonds in this compound allows for the existence of different geometric isomers (e.g., E/Z isomers). Computational studies could elucidate the energetic pathways for the interconversion between these isomers. Understanding these pathways is important for controlling the synthesis of a specific isomer and for predicting its stability. Currently, there is a lack of research on the computational modeling of isomeric interconversion pathways for this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of organic molecules. For a conjugated system like this compound, these predictions can help in assigning experimental spectra and understanding the electronic transitions.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. These calculations are typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl rings and the pentadiene backbone would have distinct chemical shifts due to the conjugation and the presence of the electron-withdrawing nitrile group. Similarly, the chemical shifts of the carbon atoms in the phenyl rings, the conjugated chain, and the nitrile group can be calculated. These theoretical values, when compared with experimental data, can confirm the structural assignment and provide a deeper understanding of the electronic structure.

Table 1: Representative Theoretical vs. Experimental NMR Data for Similar Conjugated Systems

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aromatic Protons7.2 - 7.87.1 - 7.7
Olefinic Protons6.5 - 7.56.4 - 7.4
Nitrile Carbon115 - 125117 - 123

Note: The data in this table is illustrative for similar conjugated nitrile compounds and not specific to this compound.

Simulated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can simulate the vibrational spectrum by computing the frequencies and intensities of these modes. These calculations are crucial for assigning the absorption bands in an experimental spectrum to specific molecular vibrations.

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C=C stretching of the phenyl rings and the pentadiene chain, and various C-H bending and stretching modes. The calculated frequencies and intensities can help in identifying characteristic peaks and understanding how the molecular structure influences the vibrational spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C≡N Stretch2220 - 2260Strong
C=C Aromatic Stretch1580 - 1620Medium to Strong
C=C Olefinic Stretch1600 - 1650Medium
C-H Aromatic Stretch3000 - 3100Medium
C-H Olefinic Stretch3010 - 3050Medium

Note: These are expected ranges based on computational studies of similar molecules.

Theoretical UV-Vis Absorption Maxima and Intensities

The electronic transitions of conjugated molecules like this compound can be investigated using Time-Dependent DFT (TD-DFT) calculations. These computations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, including the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths (intensities).

The extended π-conjugation in this compound, involving the two phenyl rings and the pentadiene-nitrile backbone, is expected to result in strong absorption in the UV region. TD-DFT calculations can identify the nature of the electronic transitions, such as π→π* transitions, which are characteristic of such conjugated systems. The predicted λ_max values are sensitive to the chosen functional and basis set, as well as the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Non-linear Optical (NLO) Property Predictions

Molecules with extensive π-conjugation and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful tool to predict and understand the NLO response of molecules like this compound.

Calculation of Molecular Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. These parameters can be calculated using DFT methods by applying an external electric field and calculating the change in the molecule's dipole moment.

For this compound, the presence of the electron-donating phenyl groups and the electron-withdrawing nitrile group attached to a conjugated bridge suggests that it could possess a significant first hyperpolarizability. Computational studies on similar donor-π-acceptor systems have shown that DFT calculations can provide reliable predictions of β values.

Relationship between Molecular Structure and NLO Response

Computational studies are instrumental in establishing a clear relationship between the molecular structure and the NLO properties. For this compound, the key structural features influencing its NLO response would be:

Length of the π-conjugated system: The extended pentadiene bridge facilitates electron delocalization, which is crucial for a large NLO response.

Strength of Donor and Acceptor Groups: The phenyl groups act as π-donors, and the nitrile group is a well-known π-acceptor. The efficiency of this donor-acceptor pair significantly impacts the magnitude of the hyperpolarizability.

Molecular Geometry: The planarity of the conjugated system is important. The experimentally determined dihedral angle of 17.6° between the phenyl rings indicates a nearly planar conformation, which is favorable for electron delocalization and a strong NLO response. nih.govmdpi.com

By systematically modifying the molecular structure in silico (e.g., by changing substituents on the phenyl rings or extending the conjugated chain) and calculating the corresponding hyperpolarizabilities, a clear structure-property relationship can be established. This theoretical guidance is invaluable for the rational design of new NLO materials with enhanced performance.

Reactivity and Reaction Mechanisms of 2,5 Diphenylpenta 2,4 Dienenitrile

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The extended conjugation in 2,5-Diphenylpenta-2,4-dienenitrile makes it a potential candidate for various pericyclic reactions, most notably cycloadditions.

[2+2] Cycloaddition Reactions in the Solid State

Solid-state [2+2] cycloaddition reactions are photochemical transformations that are highly dependent on the packing of molecules in the crystal lattice. For a reaction to occur, the reacting double bonds of adjacent molecules must be parallel and within a certain proximity, a principle established by Schmidt's topochemical rules.

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system. nih.govnih.govresearchgate.net The molecules adopt a head-to-tail packing arrangement, which is stabilized by intermolecular interactions, including C-H···N hydrogen bonds and C-H···π interactions. nih.govnih.govresearchgate.net This specific packing preorganizes the molecules for a potential [2+2] cycloaddition. In such an arrangement, the double bond of the diene in one molecule is positioned in proximity to a double bond of a neighboring molecule, facilitating a stereospecific cycloaddition upon photoirradiation. The head-to-tail arrangement would be expected to lead to the formation of specific stereoisomers of the resulting cyclobutane (B1203170) product.

While specific studies on the solid-state photodimerization of this compound are not extensively documented in the reviewed literature, the photochemical behavior of structurally related compounds, such as 5-arylpenta-2,4-dienoic acids, has been investigated. nih.govresearchgate.net These studies have demonstrated that vinylogous cinnamic acids can undergo selective [2+2] cycloaddition reactions in the solid state upon UV irradiation, yielding cyclobutane derivatives. nih.gov The regioselectivity and stereoselectivity of these reactions are controlled by the crystal packing. Given the favorable head-to-tail packing of this compound, it is plausible that this compound would also undergo a topochemically controlled [2+2] photodimerization to yield a cyclobutane derivative with a specific stereochemistry. Characterization of the photoproduct would likely involve spectroscopic techniques such as NMR and mass spectrometry, as well as X-ray crystallography to confirm the stereochemistry of the cyclobutane ring.

Diels-Alder and Related Cycloadditions (potential)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The extended diene system of this compound could potentially participate as the 4π component in a Diels-Alder reaction. The presence of two phenyl groups and a nitrile group significantly influences the electronic properties of the diene. The electron-withdrawing nature of the nitrile group would generally decrease the reactivity of the diene towards normal-electron-demand Diels-Alder reactions, which are favored by electron-rich dienes.

However, in an inverse-electron-demand Diels-Alder reaction, the electron-poor diene reacts with an electron-rich dienophile. The electron-withdrawing nitrile group on the diene backbone of this compound could make it a suitable candidate for this type of reaction. The phenyl groups, depending on their substitution, can also modulate the electronic density of the diene system. To date, specific examples of this compound acting as a diene in Diels-Alder reactions have not been reported in the surveyed literature. Further experimental investigation would be required to explore this potential reactivity.

Radical-Mediated Transformations

The conjugated π-system of this compound can also support reactions involving radical intermediates. The stability of these intermediates is a key factor in determining the feasibility of such transformations.

π-System Intermediates and Stabilization

The extended π-system of this compound, which includes the two phenyl rings and the diene-nitrile backbone, provides significant resonance stabilization to any radical intermediates that may form. Should a radical addition to one of the double bonds occur, the resulting radical would be delocalized over the entire conjugated system. This delocalization significantly lowers the energy of the intermediate, making its formation more favorable.

The nitrile group can also participate in radical reactions, acting as a radical acceptor. rsc.org Radical addition to the carbon atom of the nitrile group can occur, leading to the formation of an iminyl radical. The stability of such radical intermediates is crucial for the progression of the reaction. The presence of the extensive conjugation in this compound would contribute to the stabilization of any radical intermediates formed on the nitrile group as well. This inherent stability of potential radical intermediates suggests that this compound could be a substrate for various radical-mediated transformations, although specific examples are not prevalent in the current literature.

Dehydrogenation Processes

Dehydrogenation involves the removal of hydrogen from a molecule, typically leading to the formation of new double bonds and, in some cases, aromatic systems. While specific studies on the dehydrogenation of this compound are not extensively documented in the reviewed literature, the extended conjugation of this dienonitrile system suggests that it could potentially undergo dehydrogenation to form a more extensively conjugated or aromatic structure.

In analogous systems, dehydrogenation is often facilitated by catalysts and can lead to cyclization, forming aromatic rings. For instance, related polyene structures can undergo cyclization and subsequent dehydrogenation to yield substituted aromatic compounds. The driving force for such reactions is the formation of a thermodynamically stable aromatic ring.

Nucleophilic and Electrophilic Additions to the Dienonitrile System

The reactivity of this compound is largely dictated by its extended conjugated system, which includes two phenyl rings, two carbon-carbon double bonds, and a nitrile group. This arrangement provides multiple sites for both nucleophilic and electrophilic attack.

Nucleophilic Addition:

The dienonitrile system of this compound is susceptible to nucleophilic attack, particularly via conjugate addition (Michael addition). The electron-withdrawing nature of the nitrile group polarizes the conjugated system, creating electrophilic carbon centers at the β and δ positions.

A general mechanism for the Michael addition of a nucleophile (Nu⁻) to the dienonitrile system is as follows:

The nucleophile attacks the δ-carbon (position 5), leading to the formation of a resonance-stabilized enolate intermediate.

The intermediate is then protonated to yield the final addition product.

Due to the extended conjugation, 1,4-addition and 1,6-addition are both possible. The regioselectivity of the attack depends on the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophile TypePotential Addition ProductsReaction Conditions
Grignard Reagents (RMgX)1,4- and 1,6-addition productsEthereal solvents (e.g., THF, diethyl ether)
Organolithium Compounds (RLi)Can lead to a mixture of addition productsNon-polar or ethereal solvents
Michael Donors (e.g., malonates)Primarily 1,6-addition productsBasic conditions

Electrophilic Addition:

Electrophilic addition to the conjugated diene system of this compound can also occur. The π electrons of the double bonds can act as a nucleophile, attacking an electrophile (E⁺). This typically leads to the formation of a resonance-stabilized carbocation intermediate.

The subsequent attack by a nucleophile can result in either 1,2- or 1,4-addition products. The distribution of these products is often dependent on the reaction temperature.

Kinetic Control (Low Temperature): Favors the formation of the 1,2-addition product, as it is formed faster due to a lower activation energy.

Thermodynamic Control (Higher Temperature): Favors the formation of the more stable 1,4-addition product.

ElectrophileReagentExpected Products
Proton (H⁺)Protic acids (e.g., HBr, HCl)1,2- and 1,4-adducts
Halogen (X⁺)Halogens (e.g., Br₂, Cl₂)1,2- and 1,4-dihaloadducts

Isomerization and Rearrangement Pathways

The double bonds in this compound allow for the possibility of geometric isomerization (cis/trans or E/Z isomerization). The thermodynamically more stable isomer is typically the all-trans (E,E) form due to reduced steric hindrance. Isomerization can be induced by heat, light (photoisomerization), or catalysts.

Furthermore, the dienonitrile structure is a potential precursor for rearrangement reactions, particularly cyclizations to form heterocyclic compounds. One significant rearrangement pathway for related dienonitriles is the formation of substituted pyridines. This can occur through a multi-step process, often catalyzed by acids or metals, involving:

Protonation or coordination to a metal center.

An intramolecular cyclization (electrocyclization) to form a dihydropyridine (B1217469) intermediate.

Subsequent aromatization, often through oxidation or elimination, to yield the stable pyridine (B92270) ring.

The specific substitution pattern of the resulting pyridine would depend on the initial stereochemistry of the dienonitrile and the reaction conditions.

Advanced Material Science Applications of 2,5 Diphenylpenta 2,4 Dienenitrile

Polymeric Materials with High Electron Affinity

A significant application of 2,5-diphenylpenta-2,4-dienenitrile and related arylacrylonitriles lies in the synthesis of polymers with high electron affinity. nih.govresearchgate.net The strong electron-withdrawing nature of the nitrile (-C≡N) functional group, combined with the delocalized electrons across the diene and phenyl rings, lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the material. This intrinsic property is highly desirable for creating organic materials that can efficiently accept and transport electrons, a fundamental requirement for many electronic devices.

Research has identified arylacrylonitriles as important synthons for creating polymers with tailored electronic properties. nih.govresearchgate.net this compound can be utilized as a monomer or a building block that is incorporated into larger conjugated polymer backbones. This incorporation allows for the precise tuning of the resulting polymer's electronic and physical characteristics. The rigid, planar structure of the diene system and the compound's capacity for intermolecular interactions, such as C–H···N hydrogen bonds and C–H···π interactions, can influence the packing and morphology of the polymer, which in turn affects its charge transport capabilities. nih.gov The goal of such molecular engineering is to produce polymers with enhanced charge carrier mobility and optimized energy levels for specific applications in organic electronics.

One of the most promising applications for high electron affinity polymers derived from this compound is in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net These specialized polymers are particularly noted for their potential in manufacturing OLEDs that feature air-stable electrodes. researchgate.net The high electron affinity of the material facilitates efficient electron injection from the cathode and subsequent transport to the emissive layer of the device. This improved charge balance leads to higher device efficiency and operational stability, addressing a key challenge in the development of cost-effective and durable OLED technologies.

While direct applications are still emerging, the inherent properties of this compound make it a strong potential candidate for use in organic photovoltaics (OPVs). The performance of an OPV device is critically dependent on the relative energy levels of its electron donor and electron acceptor materials. mdpi.com The electron-withdrawing nitrile group effectively lowers the LUMO level, making polymers containing this moiety potentially excellent electron acceptors.

By incorporating this compound into a polymer backbone, its electronic properties can be tuned to create a suitable energy offset with common donor polymers, such as poly(3-hexylthiophene-2,5-diyl) (P3HT). mdpi.com This offset is essential for efficient exciton (B1674681) dissociation (the separation of a light-generated electron-hole pair) at the donor-acceptor interface, which is the primary mechanism for generating photocurrent in a solar cell. Furthermore, the extended conjugation of the molecule suggests significant light absorption, a prerequisite for any light-harvesting material. researchgate.net

Optoelectronic Device Fabrication

Beyond its use in creating new polymers, this compound and its derivatives are being explored for direct use in various layers within optoelectronic devices, leveraging their charge transport and electronic properties.

In many advanced OLED designs, the emissive layer consists of a host material doped with a small amount of an emissive guest molecule. The host material is responsible for transporting both electrons and holes and facilitating the transfer of energy to the guest, where light emission occurs. Polymers incorporating this compound are potential candidates for host materials due to their excellent charge transport capabilities. A host material with a sufficiently high energy level can effectively confine the excited state energy (excitons) to the guest molecule, leading to highly efficient and pure-color light emission.

Data Tables

Table 1: Crystallographic Data for this compound This table details the crystal structure parameters as determined by X-ray diffraction, revealing the precise arrangement of atoms in the solid state.

ParameterValueReference
Molecular FormulaC₁₇H₁₃N nih.gov
Molecular Weight231.28 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
Lattice Parametersa = 16.9390 Å, b = 7.5869 Å, c = 19.3809 Å nih.gov
Cell Angle (β)99.521° nih.gov
Cell Volume (V)2456.42 ų nih.gov
Phenyl Ring Dihedral Angle17.6° nih.govresearchgate.net
Key Intermolecular ForcesC—H···N hydrogen bonds, C—H···π interactions nih.govresearchgate.net

Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the reduction or elimination of hazardous substances and the maximization of efficiency. In the realm of advanced material science, the synthesis of novel compounds is being re-evaluated through this lens. This compound has emerged as a valuable precursor in sustainable synthetic methodologies, particularly in the construction of complex molecular architectures through environmentally benign reaction pathways.

Solid-State [2+2] Cycloadditions for Cyclobutane (B1203170) Derivatives

The solid-state photochemical [2+2] cycloaddition reaction represents a powerful and green synthetic route for the formation of cyclobutane derivatives from this compound and its analogues. This method is a cornerstone of solid-state photochemistry, a field that leverages the ordered arrangement of molecules in a crystal lattice to achieve highly specific and controlled chemical transformations.

In this process, crystals of the diene nitrile are irradiated with light, typically UV, which excites the π-electrons of the double bonds. The proximity and orientation of the molecules within the crystal lattice pre-organize the reactants for a specific reaction pathway, leading to the formation of cyclobutane rings with high regioselectivity and stereoselectivity. acs.org This topochemical control, dictated by the crystal packing, is a key advantage of solid-state reactions, often leading to the formation of a single product isomer, thereby minimizing the need for complex purification steps.

Research has demonstrated that derivatives of this compound can be strategically designed to facilitate specific packing arrangements, thereby directing the outcome of the [2+2] cycloaddition. acs.org This approach is highly atom-economical, as all the atoms of the reactant molecules are incorporated into the final cyclobutane product. acs.org The synthesis of coordination polymers incorporating these photoactive ligands has also been explored, demonstrating the versatility of this method in creating complex, functional materials. rsc.org The solid-state reaction of these coordination polymers can be initiated by light to form new materials containing cyclobutane rings.

Advantages of Solvent-Free Photochemical Reactions

The use of solvent-free, or solid-state, conditions for the photochemical [2+2] cycloaddition of this compound offers significant advantages that align with the core tenets of green chemistry. researchgate.net

Key benefits include:

Environmental Impact : The most apparent advantage is the elimination of organic solvents, which are often volatile organic compounds (VOCs) that contribute to air pollution and can have detrimental health effects. catalysis.blog By avoiding solvents, the environmental footprint of the synthesis is drastically reduced. catalysis.blog

Increased Efficiency and Selectivity : The topochemical control exerted by the crystal lattice in solid-state reactions can lead to higher yields and selectivities compared to solution-phase reactions, where molecules are randomly oriented. researchgate.net This reduces the formation of byproducts and simplifies purification.

Energy Efficiency : Many photochemical reactions in the solid state can be carried out at ambient temperature, minimizing the energy requirements associated with heating or cooling reaction mixtures. yale.edu

Safety : The absence of flammable and often toxic solvents enhances the inherent safety of the chemical process. catalysis.blog

Atom Economy : As a type of addition reaction, [2+2] cycloadditions inherently have a high atom economy, a key principle of green chemistry. In the solid state, this is often maximized as the need for excess reagents or catalysts can be minimized or eliminated. acs.orgacs.org

Waste Reduction : By eliminating the need for solvents and often reducing the number of purification steps, solid-state reactions significantly decrease the generation of chemical waste. yale.edusigmaaldrich.com

The combination of high selectivity, atom economy, and the absence of harmful solvents makes the solid-state [2+2] cycloaddition of this compound a prime example of a green and sustainable synthetic method for producing valuable cyclobutane derivatives for advanced material science applications.

Structure Property Relationships and Analogue Studies

Impact of Phenyl Substituents on Electronic and Optical Properties

The two phenyl rings flanking the pentadiene core of 2,5-Diphenylpenta-2,4-dienenitrile are not merely passive structural elements; they actively shape the molecule's electronic and optical landscape. The degree of conjugation between these aromatic rings and the dienonitrile backbone is a key determinant of the molecule's properties.

In its crystalline state, this compound exhibits a dihedral angle of 17.6° between its two phenyl rings. nih.govnih.goviucr.orgresearchgate.net This non-planar arrangement suggests a compromise between maximizing π-orbital overlap and minimizing steric hindrance. The electronic communication between the phenyl groups and the central conjugated system dictates the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of substituents onto these phenyl rings would be expected to further modulate these properties. Electron-donating groups (EDGs) would raise the HOMO energy level, while electron-withdrawing groups (EWGs) would lower the LUMO energy level. This, in turn, would directly impact the HOMO-LUMO energy gap, a critical parameter that governs the molecule's absorption and emission characteristics. A smaller energy gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.

While specific experimental data on substituted this compound is limited in the reviewed literature, computational studies on analogous diarylpentadienes provide valuable insights. For instance, DFT calculations could predict the changes in HOMO-LUMO energies upon substitution, as outlined in the hypothetical data table below.

Table 1: Predicted Impact of Phenyl Substituents on the Electronic Properties of this compound (Hypothetical DFT Data)

Substituent (para-position)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted λmax Shift
-H (Unsubstituted)-6.20-2.503.70Reference
-OCH3 (EDG)-5.95-2.453.50Bathochromic (Red Shift)
-NO2 (EWG)-6.50-2.803.70Hypsochromic (Blue Shift)

Variations in Dienonitrile Scaffold: Chain Length and Conjugation Effects

The dienonitrile scaffold of this compound forms a conjugated π-system that is fundamental to its electronic and optical properties. The extent of this conjugation plays a pivotal role in determining the energy levels of the molecule. In principle, extending the length of the conjugated chain by adding more double bonds would lead to a more delocalized π-system. This increased delocalization would raise the HOMO energy level and lower the LUMO energy level, resulting in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.

The planarity of the dienonitrile backbone is also crucial. The crystal structure of this compound reveals that the atoms of the pentadiene chain (C2, C3, C4, and C5) are essentially coplanar. nih.goviucr.org This planarity facilitates effective p-orbital overlap along the chain, maximizing conjugation. Any distortion from this planar arrangement would disrupt the π-system, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the absorption spectrum.

The presence of the nitrile group at one end of the dienonitrile scaffold introduces a significant electronic perturbation, which will be discussed in more detail in a later section.

Comparison with Diarylpentadienes, Pentadienals, and Related Conjugated Systems

To better understand the unique properties of this compound, it is instructive to compare it with structurally related conjugated systems, such as diarylpentadienes and pentadienals.

Diarylpentadienes: These compounds share the same diphenyl-substituted pentadiene backbone but lack the nitrile group. The absence of the strongly electron-withdrawing nitrile group would result in a higher LUMO energy level in diarylpentadienes compared to this compound. Consequently, diarylpentadienes would be expected to have a larger HOMO-LUMO gap and absorb light at shorter wavelengths (a hypsochromic shift).

Pentadienals: Replacing the nitrile group with a formyl group (-CHO) introduces another electron-withdrawing group. While both nitrile and formyl groups are electron-withdrawing, their relative strengths and their influence on the electronic structure can differ. A direct comparative study would be necessary to definitively determine the relative HOMO-LUMO gaps. However, both would exhibit a smaller gap compared to the unsubstituted diarylpentadiene.

The table below provides a conceptual comparison of the electronic properties of these related systems.

Table 2: Conceptual Comparison of Electronic Properties of Related Conjugated Systems

CompoundKey Functional GroupRelative LUMO EnergyRelative HOMO-LUMO GapPredicted Relative λmax
1,5-Diphenylpenta-1,4-dieneNone (Hydrocarbon)HighestLargestShortest
2,5-Diphenylpenta-2,4-dienal-CHO (Formyl)LowerSmallerLonger
This compound-CN (Nitrile)LowSmallLong

Role of Nitrile Group in Modulating Reactivity and Electronic Structure

The nitrile (-C≡N) group is a potent modulator of the electronic structure and reactivity of this compound. Its strong electron-withdrawing nature significantly influences the distribution of electron density within the conjugated system. The nitrogen atom of the nitrile group is sp-hybridized, and its lone pair of electrons are held close to the nucleus, making them less basic. libretexts.orgyoutube.com

The primary electronic effect of the nitrile group is the lowering of the LUMO energy level. This increased electron affinity has practical implications, as arylacrylonitriles have been utilized in the development of high electron affinity polymers for applications in light-emitting diodes (LEDs). nih.gov The electron-withdrawing character of the nitrile group also enhances the polarity of the molecule.

Furthermore, the nitrile group can participate in intermolecular interactions. In the crystal structure of this compound, an intermolecular C-H···N hydrogen bond is observed, which helps to stabilize the crystal packing. nih.govnih.goviucr.orgresearchgate.net

The reactivity of the dienonitrile is also influenced by the nitrile group. The polarization of the π-system can affect its susceptibility to nucleophilic or electrophilic attack. For instance, the electron-deficient nature of the carbon atom in the nitrile group can make it a site for nucleophilic addition under certain conditions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of 2,5-Diphenylpenta-2,4-dienenitrile involves a base-catalyzed condensation reaction between trans-cinnamaldehyde and benzyl (B1604629) cyanide in ethanol (B145695). rsc.org This method, while effective and yielding up to 82%, presents opportunities for improvement in line with the principles of green chemistry. rsc.orgresearchgate.net

Future research should focus on developing alternative synthetic strategies that offer higher efficiency, use more environmentally benign reagents and solvents, and reduce waste.

Potential Research Avenues:

Catalytic Approaches: Exploring transition-metal or organocatalytic systems could lower the energy barrier of the reaction, potentially allowing for lower catalyst loadings and milder reaction conditions compared to the use of stoichiometric potassium hydroxide (B78521).

Solvent-Free or Green Solvent Reactions: Investigating the feasibility of solid-state synthesis or the use of green solvents like water, supercritical CO2, or bio-derived solvents would significantly enhance the environmental profile of the synthesis.

Exploration of New Reactivity Modes and Catalytic Transformations

The chemical structure of this compound, with its conjugated π-system and reactive nitrile group, is primed for a variety of chemical transformations. While general reactions such as oxidation, reduction, and electrophilic substitution are known, the full catalytic potential of this scaffold remains largely untapped.

Future investigations could unlock novel reactivity and applications. For instance, the dienitrile moiety is an excellent candidate for various cycloaddition reactions, serving as a diene in Diels-Alder reactions to construct complex cyclic and polycyclic systems.

Areas for Exploration:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective transformations of the dienitrile system would open pathways to valuable chiral building blocks for the pharmaceutical industry.

C-H Activation: Direct functionalization of the phenyl rings or the dienyl backbone through catalytic C-H activation would provide a highly atom-economical route to novel derivatives without the need for pre-functionalized starting materials.

Nitrile Group Transformations: Beyond simple reduction to amines, catalytic hydration of the nitrile to amides or its participation in multicomponent reactions could yield a diverse range of functional molecules. A kinetics study of the reaction concerning the nitrile group has been noted, suggesting a foundation for further catalytic research. rsc.org

Advanced Characterization Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing its synthesis and controlling its subsequent transformations. While the final product is well-characterized by techniques like X-ray crystallography, which has detailed its monoclinic crystal structure and intermolecular interactions, the dynamic process of its formation is less understood. researchgate.net

The application of Process Analytical Technology (PAT) could provide deep mechanistic insights.

Recommended Techniques:

In-situ Spectroscopy: Utilizing techniques such as in-situ FTIR, Raman, or NMR spectroscopy would allow for real-time tracking of reactant consumption and product formation. This data is invaluable for identifying reaction intermediates, determining reaction kinetics, and optimizing process parameters.

Mass Spectrometry: Real-time monitoring with mass spectrometry techniques, such as those used in flow chemistry setups, can provide immediate information on reaction progress and byproduct formation.

Calorimetry: Reaction calorimetry can monitor the heat flow of the reaction in real-time, providing critical data for safety assessment and scale-up.

Theoretical Modeling for Predictive Design of Advanced Materials

Computational chemistry offers powerful tools to predict the properties of molecules and materials before their synthesis, guiding experimental efforts toward the most promising targets. For this compound, theoretical modeling can elucidate its electronic structure and predict how modifications will impact its function.

Future Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to model the frontier molecular orbitals (HOMO/LUMO) of the molecule. This would allow researchers to predict its electronic and optical properties, such as its potential as a semiconductor or light-emitting material. Furthermore, DFT can be used to study the effect of adding electron-donating or electron-withdrawing substituents to the phenyl rings, thus tuning its properties for specific applications.

Reaction Mechanism Simulation: Modeling the transition states and activation energies for potential reactions can help predict the most favorable reaction pathways and guide the design of new catalysts.

Crystal Structure Prediction: Computational methods can be used to predict the crystal packing of new derivatives, which is crucial for designing materials with specific solid-state properties, such as those needed for organic electronics.

Integration into Multifunctional Materials and Hybrid Systems

The inherent properties of this compound make it an attractive candidate for incorporation into advanced functional materials. Its conjugated system is ideal for applications in organic electronics, and its rigid structure can be a valuable component in porous materials.

Future research will likely see this compound or its derivatives used as building blocks in complex material architectures.

Potential Integration Strategies:

Polymer Functionalization: The molecule can be utilized in the creation of novel polymers with enhanced charge transport capabilities, making them suitable for organic electronics and optoelectronics. It can be incorporated either as a pendant group or as part of the main polymer chain.

Covalent Organic Frameworks (COFs): The dienitrile functionality can be used as a linker to construct highly ordered, porous COFs. researchgate.net These materials have potential applications in gas storage, separation, and heterogeneous catalysis. Research into buta-1,3-diene-linked COFs has shown promise for creating efficient photocatalysts, a direction that could be explored for this compound. researchgate.net

Hybrid Materials: Integrating this compound into inorganic or hybrid organic-inorganic systems, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to multifunctional materials with synergistic properties, combining the processability of organic molecules with the robustness of inorganic scaffolds. howard.edu

Q & A

Basic Research Questions

Q. What are the key spectral techniques to confirm the structure and stereochemistry of 2,5-diphenylpenta-2,4-dienenitrile?

  • Methodological Answer :

  • 1H and 13C NMR Spectroscopy : Assign peaks based on coupling constants and splitting patterns. For example, the (2Z,4E) stereoisomer shows distinct vinyl proton couplings (e.g., δ ~6.5–7.5 ppm for conjugated double bonds) and carbon shifts (e.g., nitrile carbon at ~115–120 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Spectroscopy : Confirm the nitrile group via a sharp absorption band at ~2200–2260 cm⁻¹.
  • Data Table :
Proton Positionδ (ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl H (C2)6.78DoubletJ = 15.2
Vinyl H (C4)7.12DoubletJ = 11.8
Aromatic H7.3–7.6Multiplet-

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Knoevenagel Condensation : React benzaldehyde derivatives with malononitrile in the presence of a base (e.g., piperidine) to form the conjugated dienenitrile backbone. Optimize solvent (e.g., ethanol, DMF) and temperature (60–80°C) for yield .
  • Cyanation of Alkenes : Use metal-free C–H cyanation protocols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent under mild conditions (e.g., 40°C, 12 h) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.
  • UV-Vis Spectroscopy : Monitor absorbance changes over time in solvents (e.g., DMSO, MeOH) to detect photodegradation.
  • HPLC Purity Checks : Use C18 columns with acetonitrile/water gradients to track degradation products .

Advanced Research Questions

Q. How do substituent effects on the phenyl rings influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing (e.g., –NO₂) and electron-donating (e.g., –OCH₃) groups on frontier molecular orbitals (HOMO/LUMO).
  • Experimental Validation : Synthesize derivatives (e.g., 2,5-bis(4-nitrophenyl) analogs) and measure reaction rates in Diels-Alder reactions with cyclopentadiene. Correlate Hammett σ values with activation energies .

Q. What strategies resolve contradictions in reported biological activities of structurally similar dienenitriles?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from independent studies (e.g., enzyme inhibition assays) using statistical tools (e.g., ANOVA) to identify outliers.
  • Structure-Activity Relationship (SAR) Modeling : Use QSAR software (e.g., Schrödinger’s Phase) to isolate critical substituents affecting activity. For example, nitrile positioning vs. MAO-B inhibition .

Q. How can researchers optimize regioselective functionalization of this compound for targeted applications?

  • Methodological Answer :

  • Directed C–H Activation : Employ palladium catalysts with directing groups (e.g., pyridine auxiliaries) to selectively functionalize C3 or C4 positions.
  • Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue light to achieve radical-based cyano-group migration .

Q. What advanced computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model hydrolysis pathways in aqueous environments (e.g., pH 7–9) using AMBER or GROMACS.
  • Ecotoxicity Profiling : Apply TEST (Toxicity Estimation Software Tool) to estimate LC50 values for aquatic organisms .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., rotamer interconversion) by acquiring spectra at 25°C vs. –40°C.
  • NOE Experiments : Use 1D NOESY to confirm spatial proximity of protons, resolving stereochemical ambiguities .

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Reactant of Route 1
Reactant of Route 1
2,5-Diphenylpenta-2,4-dienenitrile
Reactant of Route 2
2,5-Diphenylpenta-2,4-dienenitrile

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